2-(((Benzyloxy)carbonyl)amino)propanoic acid
Overview
Description
“2-(((Benzyloxy)carbonyl)amino)propanoic acid” is an alanine derivative . It is a type of amino acid derivative that has been commercially used as ergogenic supplements .
Synthesis Analysis
The substituted propanoic acids used in this synthetic sequence were prepared by magnesium-methanol reduction of correspondingly substituted propenoic acids, which in turn were prepared via ‘Perkin Reaction’ of 4-substitued benzaldehydes with propanoic anhydride .Molecular Structure Analysis
The molecular formula of “this compound” is C11H13NO4 .Chemical Reactions Analysis
As an amino acid derivative, “this compound” can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 223.23 . It appears as a solid, white to off-white in color . The storage temperature is recommended to be at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications
Synthesis of Novel Compounds
- Derivation of 2,5-Disubstituted-1,3,4-Thiadiazole : Amit A. Pund et al. (2020) synthesized a series of compounds from 2-(((Benzyloxy)carbonyl)amino)propanoic acid, leading to new 2,5-disubstituted-1,3,4-thiadiazole derivatives with significant anti-microbial activities. This showcases the compound's utility in generating novel structures with biological activity Pund et al., 2020.
Catalysis and Green Chemistry
- Oxidation of Alcohols to Carboxylic Acids : Minxue Liu et al. (2021) explored the use of amino-acid-based heteropolyoxometalates for catalyzing the oxidation of 1-propanol to propionic acid, demonstrating an efficient and green catalytic system. This study highlights the potential of integrating amino acid derivatives in catalysis for sustainable chemical processes Liu et al., 2021.
Material Science and Polymer Modification
- Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : H.M. Aly et al. (2015) modified radiation-induced hydrogels through a condensation reaction with this compound and other compounds, leading to polymers with enhanced thermal stability and biological activity. This research demonstrates the compound's utility in creating materials with potential medical applications Aly et al., 2015.
Advanced Synthetic Techniques
- Highly Enantioselective Synthesis : G. Kumaraswamy et al. (2011) reported on the synthesis of orthogonally protected diaminopropanoates, including derivatives of this compound, through an enantioselective aza-Henry reaction. This work underscores the compound's role in facilitating the synthesis of complex, chiral molecules Kumaraswamy et al., 2011.
Safety and Hazards
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGLVWXHJRKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302668 | |
Record name | N-(Benzyloxycarbonyl)-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4132-86-9, 26607-51-2, 91280-19-2, 1142-20-7 | |
Record name | N-(Benzyloxycarbonyl)-DL-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4132-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Benzyloxycarbonyl-DL-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26607-51-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523825 | |
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Record name | NSC156978 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156978 | |
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Record name | N-Carbobenzoxyalanine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88469 | |
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Record name | 4132-86-9 | |
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Record name | N-(Benzyloxycarbonyl)-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.776 | |
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Q1: The research mentions resolving Z-DL-Ala-OH to obtain a highly pure enantiomer. Why is enantiomeric purity important in this context?
A: Z-DL-Ala-OH represents a racemic mixture of both L- and D-alanine enantiomers. The study demonstrates the ability of papain, a cysteine protease, to selectively catalyze the formation of a peptide bond with the L-enantiomer of alanine. This selectivity allows for the resolution of the racemic mixture. [] Obtaining enantiomerically pure compounds is crucial in peptide synthesis, as different enantiomers can exhibit drastically different biological activities. For example, only the L-enantiomers of amino acids are naturally incorporated into proteins. Using a racemic mixture could lead to undesired side products or alter the intended biological activity of the synthesized peptide.
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